molecular formula C15H21NO4 B2586385 2-(2-{[(Tert-butoxy)carbonyl](methyl)amino}ethyl)benzoic acid CAS No. 1564481-15-7

2-(2-{[(Tert-butoxy)carbonyl](methyl)amino}ethyl)benzoic acid

Cat. No. B2586385
CAS RN: 1564481-15-7
M. Wt: 279.336
InChI Key: USZLAIJQIHIJIJ-UHFFFAOYSA-N
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Description

“2-(2-{(Tert-butoxy)carbonylamino}ethyl)benzoic acid” is a chemical compound. It contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Molecular Structure Analysis

The molecular structure of “2-(2-{(Tert-butoxy)carbonylamino}ethyl)benzoic acid” includes a tert-butoxycarbonyl (BOC) group, an amino group, and a benzoic acid group . The BOC group is a protecting group used in organic synthesis .


Chemical Reactions Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

The compound is studied for its ability to form hydrogen-bonded supramolecular structures, demonstrating diverse molecular linkages and chain formations. This understanding is crucial for the development of advanced materials and pharmaceuticals with specific molecular arrangements and properties (Portilla et al., 2007).

Synthesis of Structural Analogs with Cardiogenetic Activity

Researchers developed a synthesis protocol for structural analogs of this compound, focusing on its potential cardiogenetic activity. This involves functionalizing the 1,3,5-triazine core, a crucial step in creating compounds for relevant cell assays (Linder et al., 2018).

Peptide Conformation and Polymorphism

The compound's derivative forms are significant in studying peptide conformations and polymorphism, crucial for understanding peptide behavior and designing peptide-based drugs (Gebreslasie et al., 2011).

Synthesis of Mesityl-Substituted Amino Acids

The compound is used in the synthesis of mesityl-substituted amino acids, highlighting its role in creating structurally diverse and lipophilic amino acids for various biochemical applications (Medina et al., 2000).

Oxoindole-Linked α-Alkoxy-β-Amino Acid Derivatives

It plays a role in the structure and synthesis of oxoindolyl α-hydroxy-β-amino acid derivatives. The compound contributes to the diastereoselectivity of chemical reactions, a crucial aspect in drug design and organic synthesis (Ravikumar et al., 2015).

Chemical Synthesis and Organic Reactions

The compound is involved in various chemical syntheses and organic reactions, demonstrating its versatility and importance in the field of organic chemistry. This includes its role in the synthesis of dialkyl (E)-2-{[benzoyl(tert-butyl)amino]carbonyl}-2-butenedioate derivatives (Alizadeh et al., 2006).

properties

IUPAC Name

2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)10-9-11-7-5-6-8-12(11)13(17)18/h5-8H,9-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZLAIJQIHIJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{[(Tert-butoxy)carbonyl](methyl)amino}ethyl)benzoic acid

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